molecular formula C11H16ClNO2 B1384785 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride CAS No. 860252-34-2

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

Cat. No. B1384785
M. Wt: 229.7 g/mol
InChI Key: GFSHJYQXTRZQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, also known as 4-AM-3-PBA, is an amino acid derivative used in a wide variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-AM-3-PBA has been used to study the structure and function of various proteins, enzymes, and other molecules in the body. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Neuroscience Applications

Phenibut is utilized in neuroscience research for its effects on the gamma-aminobutyric acid (GABA) system, a key inhibitory neurotransmitter mechanism in the brain. It serves as a GABA mimetic at GABAB and, to some extent, GABAA receptors. Its influence on dopamine receptors and its antagonistic action against β-phenethylamine (PEA) underline its anxiolytic and nootropic effects. This broad spectrum of activity provides a basis for studying various neurological and psychiatric conditions, including anxiety, cognitive impairments, and mood disorders (Lapin, 2006).

Chemical Applications

In the realm of chemistry, 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride's role extends to the development of new compounds with potential industrial applications. For instance, its derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing its versatility beyond pharmaceutical uses. Such studies offer insights into its potential for creating materials resistant to degradation, useful in industrial pickling processes (Gupta et al., 2017).

Biotechnological Applications

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has also found applications in biotechnology, particularly in the biosynthesis of 4-hydroxybutyrate and related polymers from methane. This innovative approach leverages engineered microbes to convert methane into valuable chemical precursors, demonstrating Phenibut's utility in sustainable chemical production and material science (Thu Ha Thi Nguyen & Lee, 2021).

Molecular and Cellular Biology

In molecular and cellular biology, its use as a chemical chaperone has been explored, particularly in the context of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). 4-Phenylbutyric acid, a derivative, has been shown to alleviate ER stress by aiding in the proper folding of proteins, which can be beneficial for treating diseases associated with protein misfolding and aggregation (Kolb et al., 2015).

properties

IUPAC Name

5-amino-3-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHJYQXTRZQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.